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Compound of Interest

Compound Name: LY 345899

Cat. No.: B1675677 Get Quote

Technical Support Center: LY345899
Welcome to the technical support center for LY345899. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on identifying

and overcoming potential resistance to this MTHFD1/2 inhibitor during your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LY345899?

A1: LY345899 is a folate analog that functions as a competitive inhibitor of both

methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate

dehydrogenase 2 (MTHFD2).[1] MTHFD2 is a mitochondrial enzyme crucial for one-carbon

metabolism, a pathway often upregulated in cancer cells to meet the high demand for

nucleotides for proliferation.[2][3][4] By inhibiting MTHFD1 and MTHFD2, LY345899 disrupts

the synthesis of purines and thymidylate, which are essential for DNA replication.[5] This leads

to replication stress, DNA damage, and ultimately, cancer cell death.[6][7] The compound can

also disturb cellular redox homeostasis.[1][8]

Q2: My cells are showing reduced sensitivity to LY345899. What are the potential mechanisms

of resistance?

A2: While specific acquired resistance mechanisms to LY345899 have not been extensively

documented, resistance to MTHFD2 inhibitors, in general, may arise from compensatory
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metabolic pathways. A key potential mechanism is the functional redundancy of the cytosolic

one-carbon metabolism pathway, particularly through the enzyme serine

hydroxymethyltransferase 1 (SHMT1).[5] Upregulation of SHMT1 can provide an alternative

route for one-carbon unit production, thus bypassing the block on the mitochondrial pathway.

Additionally, general mechanisms of drug resistance, such as alterations in drug influx/efflux or

activation of alternative survival signaling pathways, could theoretically contribute to reduced

sensitivity.

Q3: How can I experimentally confirm that LY345899 is engaging its target in my cells?

A3: Target engagement can be assessed using several methods. A Cellular Thermal Shift

Assay (CETSA) can be performed to determine if LY345899 is binding to MTHFD2 within the

cell. Additionally, you can perform metabolic flux analysis using isotopically labeled serine (e.g.,

[U-13C]serine) to trace the one-carbon pathway and observe a reduction in the production of

downstream metabolites upon LY345899 treatment.[9]

Q4: Are there any known strategies to overcome resistance to MTHFD2 inhibition?

A4: A promising strategy to overcome resistance mediated by the cytosolic pathway is the co-

inhibition of MTHFD2 and SHMT1.[5] By blocking both the mitochondrial and cytosolic arms of

one-carbon metabolism, it is possible to achieve a more complete shutdown of nucleotide

synthesis. Combining MTHFD2 inhibitors with other agents that induce replication stress or

DNA damage may also be a viable approach.
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Issue Possible Cause Suggested Solution

No or weak effect of LY345899

1. Inactive or degraded

compound.2. Cell line is

intrinsically resistant.3.

Insufficient treatment duration

or concentration.

1. Use a fresh batch of the

inhibitor and ensure proper

storage.2. Check the basal

expression levels of MTHFD1,

MTHFD2, and SHMT1 in your

cell line via Western Blot or

qPCR. High SHMT1

expression might confer

resistance.3. Perform a dose-

response and time-course

experiment to determine the

optimal conditions for your

specific cell line.

High variability in experimental

results

1. Inconsistent cell seeding

density.2. Variability in drug

concentration preparation.3.

Passage number of cells

affecting their metabolic state.

1. Ensure a consistent number

of cells are seeded for each

experiment.2. Prepare fresh

serial dilutions of LY345899 for

each experiment from a

validated stock solution.3. Use

cells within a consistent and

low passage number range.

Unexpected toxicity in control

cells

1. High concentration of DMSO

vehicle.2. Contamination of

cell culture.

1. Ensure the final DMSO

concentration is below 0.5%

and include a vehicle-only

control in all experiments.2.

Regularly test cell lines for

mycoplasma contamination.

Difficulty interpreting Western

Blot for downstream markers

1. Suboptimal antibody

concentration.2. Insufficient

protein loading.3. Inadequate

washing steps.

1. Titrate primary and

secondary antibody

concentrations to optimize

signal-to-noise ratio.2. Perform

a protein quantification assay

(e.g., BCA) to ensure equal

protein loading.3. Increase the
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number and duration of

washing steps to reduce

background.

Data Presentation
Table 1: Inhibitory Potency of LY345899 and Other MTHFD2 Inhibitors

Inhibitor Target(s)
IC50
(Enzymatic
Assay)

Cell Line
IC50 (Cell-
Based
Assay)

Reference

LY345899
MTHFD1,

MTHFD2

MTHFD1: 96

nMMTHFD2:

663 nM

SW620

(Colorectal

Cancer)

0.663 µM [1][9][10]

DS18561882
MTHFD1,

MTHFD2

MTHFD2:

0.0063

µMMTHFD1:

0.57 µM

MDA-MB-468

(Breast

Cancer)

0.0063 µM [9]

A549 (Lung

Adenocarcino

ma)

9.013 µM [9]

TH9619
MTHFD1,

MTHFD2
Not specified

HL-60 (Acute

Myeloid

Leukemia)

~0.01 µM [9]

Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 of
LY345899
Objective: To determine the half-maximal inhibitory concentration (IC50) of LY345899 in a

cancer cell line of interest.

Materials:
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Cancer cell line of interest

Complete cell culture medium

LY345899 (stock solution in DMSO)

96-well plates

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the

end of the experiment (e.g., 3,000-5,000 cells per well in 100 µL of complete medium).

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

Compound Preparation and Treatment:

Prepare a 2X serial dilution of LY345899 in complete medium. A typical starting

concentration range is 0.01 µM to 100 µM.[9]

Include a vehicle control (DMSO) at the same final concentration as the highest LY345899

concentration.[9]

Remove the medium from the 96-well plate and add 100 µL of the prepared drug dilutions

to the respective wells.

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

Cell Viability Assessment:

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time.
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Measure the absorbance or luminescence using a plate reader at the appropriate

wavelength.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-

response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for MTHFD2 and
Downstream Markers
Objective: To assess the levels of MTHFD2 and downstream markers of DNA damage (e.g.,

γH2AX) and apoptosis (e.g., cleaved PARP) following treatment with LY345899.

Materials:

Treated and untreated cell lysates

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-MTHFD2, anti-γH2AX, anti-cleaved PARP, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:
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Protein Extraction and Quantification:

Lyse cells in lysis buffer and collect the supernatant.

Determine the protein concentration of each lysate using the BCA assay.

SDS-PAGE and Protein Transfer:

Normalize all samples to the same protein concentration.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Transfer the proteins from the gel to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBST.

Detection:

Add the chemiluminescent substrate to the membrane.

Capture the signal using an imaging system.

Use β-actin as a loading control to normalize protein levels.

Mandatory Visualizations
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Caption: MTHFD2 signaling pathway and the mechanism of action of LY345899.
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Problem Identification

Experimental Investigation

Hypothesis Generation

Potential Solutions

Reduced sensitivity to LY345899 observed
(e.g., increased IC50)

Confirm LY345899 activity
(use fresh stock, validate concentration)

Step 1

Assess protein levels of key enzymes
(MTHFD1, MTHFD2, SHMT1) via Western Blot

Step 2

Perform metabolic flux analysis
(trace [U-13C]serine)

Step 3 (Optional)

Hypothesis: Upregulation of cytosolic pathway
(high SHMT1 expression)

If SHMT1 is high

Hypothesis: Altered drug target
(MTHFD2 mutation - less likely)

If MTHFD2 is low/absent

If cytosolic flux is increased

Co-inhibit SHMT1
(use a selective SHMT1 inhibitor)

Test hypothesis

Combine with other therapies
(e.g., DNA damaging agents)

Alternative strategy

Click to download full resolution via product page

Caption: Troubleshooting workflow for identifying resistance to LY345899.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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